9H-fluoren-2-amine;octadecanoic acid
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Overview
Description
9H-fluoren-2-amine;octadecanoic acid is a compound formed by the combination of 9H-fluoren-2-amine and octadecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-2-amine typically involves the reduction of 2-nitrofluorene. One common method is the reduction using sodium borohydride in a mixture of methanol and water at 0°C . Another method involves the use of palladium on carbon as a catalyst in the presence of hydrogen gas .
For the preparation of octadecanoic acid, it is usually derived from natural sources such as animal fats and vegetable oils. The industrial production of octadecanoic acid involves the hydrolysis of triglycerides, followed by purification processes .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: The nitro group in 2-nitrofluorene can be reduced to form 9H-fluoren-2-amine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of palladium on carbon are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: 9H-fluoren-2-amine from 2-nitrofluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
9H-fluoren-2-amine;octadecanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-fluoren-2-amine;octadecanoic acid involves its interaction with molecular targets through its amine and aromatic functionalities. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the aromatic ring can engage in π-π interactions . These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminofluorene: Similar to 9H-fluoren-2-amine but without the octadecanoic acid component.
Fluorenone: An oxidized derivative of fluorene.
Stearic Acid: Similar to octadecanoic acid but without the 9H-fluoren-2-amine component.
Uniqueness
The combination of 9H-fluoren-2-amine and octadecanoic acid results in a compound with unique properties that are not present in the individual components. This combination allows for a broader range of applications and interactions in various fields .
Biological Activity
The compound 9H-fluoren-2-amine; octadecanoic acid combines a fluorene derivative with a long-chain fatty acid. This dual structure presents unique biological properties that have garnered interest in various fields, including pharmacology and biochemistry. The biological activities of this compound are primarily attributed to its components, particularly the octadecanoic acid (also known as stearic acid) and its derivatives.
Chemical Structure
- 9H-Fluoren-2-amine : A derivative of fluorene that possesses an amine functional group, potentially enhancing its reactivity and biological activity.
- Octadecanoic Acid : A saturated fatty acid with the formula C18H36O2, known for its roles in cellular processes and potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of octadecanoic acid exhibit significant antimicrobial activity. For instance, studies have shown that 9-octadecenoic acid , a derivative of octadecanoic acid, has demonstrated antibacterial effects with a minimum inhibitory concentration (MIC) of 72 mg/mL against various bacterial strains .
Compound | MIC (mg/mL) | Activity Type |
---|---|---|
9-Octadecenoic acid (Z) | 72 | Antibacterial |
16-Pregnenolone | >250 | Moderate antibacterial |
Anti-inflammatory Effects
Octadecanoic acid and its derivatives have been linked to anti-inflammatory properties. For example, 9,12-octadecadienoic acid (linoleic acid) has been reported to exhibit anti-inflammatory effects alongside other health benefits such as hypocholesterolemic and hepatoprotective activities .
Antioxidant Activity
Studies have identified several bioactive compounds from natural extracts containing octadecanoic acid that possess antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in various chronic diseases .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of octadecanoic acid derivatives found that certain formulations exhibited high activity against multidrug-resistant bacterial strains. The study utilized GC-MS for compound identification and assessed the antibacterial activity using standard methods . -
In Vitro Anti-inflammatory Assessment :
In vitro studies demonstrated that octadecanoic acid derivatives significantly reduced inflammation markers in cultured cells. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Toxicity and Safety Profile
Toxicity assessments indicate that octadecanoic acid derivatives are generally safe for consumption, with predicted LD50 values greater than 5000 mg/kg, indicating low toxicity . However, specific formulations may require further investigation to confirm their safety profiles.
Properties
CAS No. |
646060-76-6 |
---|---|
Molecular Formula |
C31H47NO2 |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
9H-fluoren-2-amine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C13H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h2-17H2,1H3,(H,19,20);1-6,8H,7,14H2 |
InChI Key |
HGPIZZOOTBKRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Origin of Product |
United States |
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